molecular formula C14H21NO3 B13499431 Benzyl (5-hydroxy-2-methylpentan-2-yl)carbamate

Benzyl (5-hydroxy-2-methylpentan-2-yl)carbamate

Cat. No.: B13499431
M. Wt: 251.32 g/mol
InChI Key: DFFHCXLDAJHBIX-UHFFFAOYSA-N
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Description

Benzyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and organic synthesis. This compound is characterized by the presence of a benzyl group, a hydroxy group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-hydroxy-2-methylpentan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of benzyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of benzyl N-(5-oxo-2-methylpentan-2-yl)carbamate.

    Reduction: Formation of benzyl N-(5-hydroxy-2-methylpentan-2-yl)amine.

    Substitution: Formation of substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the hydroxy and methyl groups.

    N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of the hydroxy-2-methylpentan-2-yl group.

    Phenyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

Benzyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate is unique due to the presence of both a hydroxy group and a methyl group on the pentan-2-yl chain. This structural feature can influence its reactivity and interaction with molecular targets, making it distinct from other carbamates.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

benzyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate

InChI

InChI=1S/C14H21NO3/c1-14(2,9-6-10-16)15-13(17)18-11-12-7-4-3-5-8-12/h3-5,7-8,16H,6,9-11H2,1-2H3,(H,15,17)

InChI Key

DFFHCXLDAJHBIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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